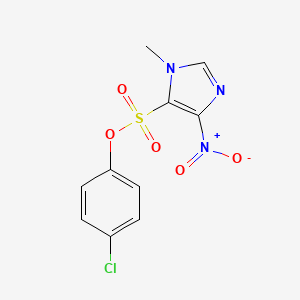
(3R,4R)-1-(tert-Butoxycarbonyl)-3-fluoro-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4R)-1-(tert-Butoxycarbonyl)-3-fluoro-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid: is a chiral compound with potential applications in various fields, including medicinal chemistry and organic synthesis. The compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl group, a fluorine atom, and a methoxyphenyl group, making it a versatile intermediate in the synthesis of complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-1-(tert-Butoxycarbonyl)-3-fluoro-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through a cyclization reaction involving an appropriate precursor, such as an amino acid derivative.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via a nucleophilic substitution reaction using a fluorinating agent like diethylaminosulfur trifluoride (DAST).
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid derivative.
Protection with tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group can be introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium azide (NaN3) for azide substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium azide (NaN3), diethylaminosulfur trifluoride (DAST)
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols
Substitution: Formation of azides or other substituted derivatives
Aplicaciones Científicas De Investigación
(3R,4R)-1-(tert-Butoxycarbonyl)-3-fluoro-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid: has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules, including natural products and polymers.
Biological Studies: It is employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.
Industrial Applications: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of (3R,4R)-1-(tert-Butoxycarbonyl)-3-fluoro-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atom and methoxyphenyl group play crucial roles in its binding affinity and selectivity. The tert-butoxycarbonyl group provides steric protection, enhancing the compound’s stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
(3R,4R)-1-(tert-Butoxycarbonyl)-3-fluoro-4-phenylpyrrolidine-3-carboxylic acid: Lacks the methoxy group, resulting in different reactivity and binding properties.
(3R,4R)-1-(tert-Butoxycarbonyl)-3-chloro-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid: Substitution of fluorine with chlorine alters the compound’s electronic properties and reactivity.
(3R,4R)-1-(tert-Butoxycarbonyl)-3-fluoro-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylic acid: The presence of a hydroxyl group instead of a methoxy group affects the compound’s hydrogen bonding and solubility.
Uniqueness
- The combination of a fluorine atom and a methoxyphenyl group in (3R,4R)-1-(tert-Butoxycarbonyl)-3-fluoro-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid provides unique electronic and steric properties, making it a valuable intermediate in various synthetic and research applications.
Propiedades
Fórmula molecular |
C17H22FNO5 |
|---|---|
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
(3R,4R)-3-fluoro-4-(4-methoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C17H22FNO5/c1-16(2,3)24-15(22)19-9-13(17(18,10-19)14(20)21)11-5-7-12(23-4)8-6-11/h5-8,13H,9-10H2,1-4H3,(H,20,21)/t13-,17-/m0/s1 |
Clave InChI |
BHCLJVNFBYUQER-GUYCJALGSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1C[C@H]([C@@](C1)(C(=O)O)F)C2=CC=C(C=C2)OC |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(C(C1)(C(=O)O)F)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[(4-Hydroxy-3-methoxyphenyl)methyl]-6-methylheptanamide](/img/structure/B12947656.png)

![1-(4-Amino-5-oxo-5,6,7,8-tetrahydropyrimido[5,4-f][1,4]oxazepin-2-yl)azetidine-3-carboxylic acid](/img/structure/B12947688.png)


![2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propanenitrile](/img/structure/B12947699.png)





